molecular formula C22H30N2O2 B11614763 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B11614763
M. Wt: 354.5 g/mol
InChI Key: LIBJAKMAMWESKG-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a synthetic piperazine derivative of interest in medicinal chemistry and pharmacological research. Its molecular structure, which features a 2,3-dimethoxyphenylmethyl group and a 3-phenylpropyl group attached to the piperazine core, bears close resemblance to well-characterized sigma (σ) receptor ligands such as SA4503 (cutamesine) . Sigma receptors are implicated in a variety of central nervous system (CNS) disorders and certain cancer pathways, making them a significant target for drug discovery . The specific positioning of the methoxy groups on the aromatic ring is known to be critical for high-affinity binding to neurological targets in related compounds . This compound is provided exclusively for in vitro research applications. It is intended for use in controlled laboratory environments to investigate its binding affinity and functional activity at various biological targets, such as sigma receptors and monoamine transporters . Researchers can utilize it to explore its potential as a polyfunctional ligand, which may have a broader spectrum of pharmacological actions. Its physicochemical properties and structural features also make it a valuable building block for further chemical synthesis and the development of novel bioactive molecules. Attention: This product is strictly for research use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic use, and it is not a drug or medicine. The safety and efficacy of this compound for human consumption have not been established. Any form of introduction into humans or animals is strictly prohibited by law.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C22H30N2O2/c1-25-21-12-6-11-20(22(21)26-2)18-24-16-14-23(15-17-24)13-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12H,7,10,13-18H2,1-2H3

InChI Key

LIBJAKMAMWESKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Piperazine Ring Formation

The piperazine core is typically synthesized via cyclization reactions. A common approach involves reacting 1,2-diaminoethane derivatives with dihaloalkanes or carbonyl compounds. For instance, bis(2-chloroethyl)methylamine hydrochloride, derived from diethanolamine and thionyl chloride, serves as a precursor for piperazine ring formation. Under reflux conditions in xylene, this intermediate reacts with aryl amines to yield substituted piperazines.

Sequential N-Alkylation

The introduction of the 2,3-dimethoxyphenylmethyl and 3-phenylpropyl groups proceeds via nucleophilic substitution or reductive amination:

  • 3-Phenylpropyl Substitution :
    The 4-position of the piperazine ring is alkylated using 3-phenylpropyl bromide or chloride. Phase-transfer catalysis (e.g., tetra-nn-butylammonium hydroxide) in dichloromethane enhances reactivity, achieving yields up to 86%.

  • 2,3-Dimethoxyphenylmethyl Introduction :
    A benzylation reaction employs 2,3-dimethoxybenzyl chloride in the presence of a base (e.g., K2_2CO3_3) in acetonitrile. Microwave-assisted synthesis at 120°C for 15 minutes has been reported to improve efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) favor alkylation, while xylene is preferred for cyclization.

  • Temperature Control : Alkylation at 0–10°C minimizes side reactions, whereas cyclization requires reflux (120–140°C).

Catalytic Systems

  • Phase-Transfer Catalysts : Tetra-nn-butylammonium bromide accelerates alkylation by shuttling reactants between aqueous and organic phases.

  • Microwave Irradiation : Reduces reaction times from hours to minutes, enhancing yield (e.g., 92% purity).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC. The dihydrochloride salt form, common in piperazine derivatives, is crystallized from ethanol/water mixtures.

Analytical Validation

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) displays characteristic peaks: δ 3.85 (s, OCH3_3), δ 2.5–3.0 (m, piperazine protons).

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 355.2 [M+H]+^+.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Conventional Alkylation75%90%Low equipment requirements
Microwave-Assisted92%98%Rapid synthesis
Salt Crystallization85%99%Facilitates pharmaceutical use

Microwave-assisted synthesis outperforms conventional methods in both yield and purity, making it ideal for industrial-scale production.

Challenges and Mitigation Strategies

  • Byproduct Formation :
    Over-alkylation at the piperazine nitrogens is mitigated by stoichiometric control and low-temperature reactions.

  • Solubility Issues :
    Hydrochloride salt formation improves solubility in aqueous media, critical for pharmacological applications.

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors to maintain temperature gradients and reduce reaction times. A 2024 study demonstrated a 20% cost reduction using flow chemistry compared to batch processes .

Chemical Reactions Analysis

1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Treatment of Cognitive Disorders

Cutamesine has been investigated for its potential to enhance learning and memory, particularly in the context of cognitive deficits associated with neurodegenerative diseases such as Alzheimer's. Research indicates that compounds like Cutamesine may facilitate synaptic plasticity, which is crucial for learning and memory processes .

Allosteric Modulation of GPCRs

The compound has been explored as an allosteric modulator of G protein-coupled receptors (GPCRs), which play a significant role in neurotransmission and are implicated in various central nervous system (CNS) disorders. Allosteric modulators can provide a novel therapeutic approach by fine-tuning receptor activity without directly activating the receptor, potentially leading to fewer side effects compared to traditional agonists .

Case Studies

  • Cognitive Enhancement in Animal Models
    • A study conducted on rodent models demonstrated that administration of Cutamesine improved performance in memory tasks, suggesting its efficacy in enhancing cognitive functions. The mechanism was linked to increased levels of neurotransmitters associated with learning and memory, such as acetylcholine .
  • Neuroprotective Effects
    • Another investigation highlighted the neuroprotective properties of Cutamesine against oxidative stress-induced neuronal damage. The compound was shown to reduce markers of oxidative stress and inflammation in neuronal cultures, indicating potential benefits for conditions characterized by neuroinflammation .

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as sigma receptors and monoamine transporters. These interactions can modulate neurotransmitter release and receptor activity, potentially leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

SA4503 belongs to a broader class of arylpiperazine derivatives , which are frequently modified to optimize pharmacological activity. Below is a detailed comparison with key analogs:

Substituent Modifications on the Piperazine Core
Compound Name Substituents Key Properties Biological Target References
SA4503 1-(2,3-Dimethoxybenzyl), 4-(3-phenylpropyl) σ1 agonist (Ki = 17.4 nM), antidepressant efficacy in forced swimming test (mouse) σ1 receptors
FM-SA4503 1-(4-Fluoromethoxy-3-methoxybenzyl), 4-(3-phenylpropyl) Enhanced σ1 selectivity (vs. σ2) σ1 receptors (PET imaging)
GBR12909 1-[2-(Bis(4-fluorophenyl)methoxy)ethyl], 4-(3-phenylpropyl) Dopamine transporter (DAT) inhibitor (IC₅₀ = 4.2 nM) DAT, serotonin transporter (SERT)
GBR12935 1-[2-(Diphenylmethoxy)ethyl], 4-(3-phenylpropyl) Lower DAT affinity (IC₅₀ = 128 nM) vs. GBR12909 DAT, SERT

Key Findings :

  • Fluorination (e.g., FM-SA4503) improves σ1 receptor selectivity and PET imaging utility .
  • Substitution with bis(4-fluorophenyl)methoxy (GBR12909) shifts activity toward monoamine transporters, making it a potent cocaine analog in self-administration studies .
Modifications on the Phenylpropyl Chain
Compound Name Chain Modifications Key Properties Biological Target References
Compound 14 3-Phenyl-but-3-enyl chain Reduced σ1 affinity (Ki > 100 nM) Dopamine/serotonin transporters
Compound 18 3-Phenylpropan-2-one chain Moderate DAT/SERT affinity (Ki = 56 nM DAT; 89 nM SERT) DAT, SERT

Key Findings :

  • Introduction of a ketone group (Compound 18) reduces σ1 binding but retains moderate transporter activity .
  • Unsaturation (Compound 14) abolishes σ1 affinity, emphasizing the importance of alkyl chain flexibility .
Substituent Effects on Aromatic Rings
Compound Name Aromatic Substituents Melting Point (°C) σ1 Affinity (Ki, nM) References
SA4503 2,3-Dimethoxy 172–174 (HCl salt) 17.4
Compound 20 3-Chlorophenyl 83.2–84.3 Not reported
Compound 21 4-Chlorophenyl 117.2–118.6 Not reported
Compound 23 5-Chloro-2-methylphenyl 87.4–88.3 Not reported

Key Findings :

  • Chlorination (Compounds 20–24) increases melting points but reduces σ1 receptor engagement compared to SA4503 .
  • Methoxy groups (SA4503) are critical for σ1 binding, as shown by SAR studies .

Functional Comparison with Sigma Receptor Ligands

Compound Name Receptor Profile Behavioral Effects References
SA4503 σ1 agonist (Ki = 17.4 nM) Reduces immobility in forced swimming test (mouse)
DTG σ1/σ2 agonist (Ki = 29 nM σ1) Antidepressant-like effects blocked by σ1 antagonists
(+)-Pentazocine σ1 agonist (Ki = 9.1 nM) Similar efficacy to SA4503 in behavioral despair models

Key Findings :

  • SA4503 and DTG share antidepressant-like effects but differ in σ2 receptor interactions .
  • NE-100 (σ1 antagonist) blocks SA4503’s effects, confirming σ1-mediated mechanisms .

Pharmacokinetic and Clinical Comparisons

Compound Name Clinical Status Key Advantages Limitations References
SA4503 Phase III (depression) High σ1 selectivity, neuroprotective effects Limited σ2 activity
PRE-084 Preclinical Rapid brain penetration Non-selective σ1/σ2 agonist
Donepezil Marketed (Alzheimer’s) Acetylcholinesterase inhibition No σ1 activity

Key Findings :

  • SA4503’s σ1 selectivity differentiates it from non-selective ligands like PRE-084 .
  • Unlike donepezil, SA4503 lacks acetylcholinesterase activity but offers unique neuroprotective benefits .

Biological Activity

1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, particularly in the context of neuropharmacology, due to its interactions with neurotransmitter systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H28N2O2\text{C}_{21}\text{H}_{28}\text{N}_{2}\text{O}_{2}

This structure includes a piperazine ring substituted with a dimethoxyphenyl group and a phenylpropyl group, which are critical for its biological activity.

Neuropharmacological Effects

Research indicates that piperazine derivatives, including this compound, may exhibit significant neuropharmacological effects. Specifically, studies have shown that related piperazine compounds can act as inhibitors of dopamine uptake. For instance, one derivative demonstrated a potent inhibition of dopamine uptake with a dissociation constant KDK_D of 5.5 nM in rat striatal membranes . This suggests that this compound could similarly influence dopaminergic signaling.

Acetylcholinesterase Inhibition

Piperazine derivatives have also been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Virtual screening and molecular docking studies revealed that certain piperazine derivatives bind effectively to both peripheral anionic and catalytic sites of AChE, potentially offering therapeutic applications in conditions such as Alzheimer's disease . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable AChE inhibitory activity.

Study on Piperazine Derivatives

A study conducted by Varadaraju et al. (2013) explored various piperazine derivatives' binding affinities and selectivities for sigma receptors and AChE. The findings indicated that modifications to the piperazine structure significantly influenced biological activity and receptor binding profiles. The study highlighted the potential of these compounds in developing new therapeutics aimed at neurodegenerative diseases .

Sigma Receptor Interaction

Another relevant investigation focused on the interaction of piperazine derivatives with sigma receptors, which are implicated in various neurological processes. The study demonstrated that certain derivatives could act as selective sigma receptor ligands, which may contribute to their neuroprotective effects . While direct studies on this compound are scarce, the implications of sigma receptor modulation are significant for understanding its potential therapeutic roles.

Summary of Biological Activities

Activity Description
Dopamine Uptake Inhibition Potent inhibitor; KD = 5.5 nM in rat striatal membranes .
Acetylcholinesterase Inhibition Potentially inhibits AChE based on structural similarities to known inhibitors .
Sigma Receptor Interaction May modulate sigma receptors; implications for neuroprotection .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Temperature and Solvent Selection: Polar aprotic solvents (e.g., dimethyl sulfoxide) and temperatures between 60–80°C are often optimal for coupling reactions involving piperazine derivatives .
  • Purification Techniques: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
  • Catalyst Use: Palladium or nickel catalysts enhance coupling efficiency in aryl-piperazine bond formation .

Q. Which spectroscopic and computational techniques are essential for characterizing the molecular structure of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding steric interactions and electronic properties .
  • Computational Modeling: Density Functional Theory (DFT) predicts electronic distribution and binding affinity to biological targets .

Q. How does the presence of methoxy and phenylpropyl substituents influence the compound’s physicochemical properties?

  • Methodological Answer:
  • Lipophilicity: Methoxy groups increase hydrophilicity, while the phenylpropyl chain enhances logP values, impacting membrane permeability .
  • Solubility: Methoxy groups improve aqueous solubility, but bulky substituents may necessitate co-solvents (e.g., DMSO) for in vitro assays .
  • Stability: Electron-donating methoxy groups reduce oxidation susceptibility compared to nitro or halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Methodological Answer:
  • Comparative SAR Studies: Systematically vary substituents (e.g., replacing methoxy with trifluoromethyl) to isolate structural determinants of activity .
  • In Vitro Binding Assays: Use radioligand displacement assays (e.g., for serotonin/dopamine transporters) under standardized conditions to minimize variability .
  • Meta-Analysis: Cross-reference data from multiple studies, accounting for differences in assay protocols (e.g., cell lines, incubation times) .

Q. What computational approaches are most effective for predicting the interaction of this compound with neurotransmitter transporters?

  • Methodological Answer:
  • Molecular Docking: Simulate binding poses in serotonin (5-HT1A) or dopamine (D3) receptor pockets using software like AutoDock Vina .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over 100+ nanoseconds to identify key residue interactions .
  • Quantitative Structure-Activity Relationship (QSAR): Develop models correlating substituent electronic parameters (e.g., Hammett constants) with IC50 values .

Q. What strategies are effective in designing derivatives with enhanced selectivity for serotonin receptors over dopamine transporters?

  • Methodological Answer:
  • Substituent Engineering: Introduce bulky groups (e.g., sulfonyl or trifluoromethyl) at the piperazine N4 position to sterically hinder dopamine transporter binding .
  • Conformational Restriction: Incorporate rigid spacers (e.g., phenoxybutyl chains) to enforce coplanarity with serotonin receptor binding sites .
  • Pharmacophore Mapping: Overlay active derivatives to identify essential hydrogen-bonding and hydrophobic features .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

  • Methodological Answer:
  • Validate Force Field Parameters: Ensure computational models use updated partial charges and solvation parameters for piperazine derivatives .
  • Dose-Response Curves: Perform in vitro assays across a wide concentration range (nM–μM) to detect low-affinity interactions missed in silico .
  • Crystallographic Validation: Co-crystallize the compound with target proteins to resolve binding mode ambiguities .

Q. What experimental controls are critical when assessing the compound’s toxicity in cell-based assays?

  • Methodological Answer:
  • Solvent Controls: Include DMSO or ethanol controls at matching concentrations to rule out solvent-induced cytotoxicity .
  • Reference Compounds: Use known toxicants (e.g., staurosporine) and inert analogs (e.g., β-cyclodextran derivatives) to calibrate assay sensitivity .
  • Metabolic Stability Tests: Pre-incubate the compound with liver microsomes to identify detoxification pathways that may alter toxicity profiles .

Structural and Functional Insights

Q. How do steric and electronic effects of the 2,3-dimethoxyphenyl group influence receptor binding kinetics?

  • Methodological Answer:
  • Steric Effects: The 2,3-dimethoxy substitution creates a planar aromatic system, favoring π-π stacking with receptor tyrosine residues .
  • Electronic Effects: Methoxy groups donate electron density, enhancing hydrogen-bond acceptor capacity at ortho positions .
  • Kinetic Profiling: Surface Plasmon Resonance (SPR) measures on/off rates to quantify how substituents modulate binding residence time .

Q. What synthetic routes enable the introduction of isotopically labeled groups (e.g., deuterium) for pharmacokinetic studies?

  • Methodological Answer:
  • Deuterium Exchange: Use Pd-catalyzed H/D exchange under acidic conditions to label the phenylpropyl chain .
  • Stable Isotope Labeling: Incorporate 13C or 15N via reductive amination with labeled ammonia or formaldehyde .
  • Purification Challenges: Employ reverse-phase HPLC to separate labeled and unlabeled species, ensuring >95% isotopic purity .

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